molecular formula C17H19N5O5 B11936350 Thalidomide-NH-amido-C2-NH2

Thalidomide-NH-amido-C2-NH2

Cat. No.: B11936350
M. Wt: 373.4 g/mol
InChI Key: ICFVWGDJVQUIGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-NH-amido-C2-NH2 is synthesized by conjugating a Thalidomide-based cereblon ligand with a linker . The synthetic route involves multiple steps, including the preparation of the cereblon ligand and the subsequent attachment of the linker. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-amido-C2-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified compounds with different functional groups .

Biological Activity

Thalidomide-NH-amido-C2-NH2 is a synthetic compound that has garnered attention for its significant biological activity, particularly through its interaction with the cereblon protein, a key component of the E3 ubiquitin ligase complex. This compound is part of a broader class of molecules that are being explored for their potential in targeted protein degradation and therapeutic applications in various diseases.

Chemical Structure and Properties

This compound has the molecular formula C17H20ClN5O5 and a molecular weight of approximately 409.8 g/mol. The IUPAC name for this compound is N-(2-aminoethyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide; hydrochloride. The compound incorporates a thalidomide-based cereblon ligand linked via an amido group, which enhances its reactivity and solubility, making it suitable for various biochemical applications, particularly in the context of PROTAC (Proteolysis Targeting Chimeras) technology.

The primary mechanism of action for this compound involves its binding to cereblon, which facilitates the recruitment of target proteins to the ubiquitin-proteasome system. This process promotes selective degradation of proteins within cells, which can be leveraged for therapeutic purposes. The compound has been shown to modulate various cellular processes, including:

  • Targeted Protein Degradation : By influencing the ubiquitin-proteasome pathway, it selectively degrades specific proteins implicated in cancer and other diseases.
  • Neural Stem Cell Proliferation : Research indicates potential roles in regulating neural stem cell dynamics, which could be relevant for neurodegenerative disease treatments .

Biological Activity and Applications

This compound has demonstrated diverse biological activities that make it a valuable candidate for research and therapeutic applications:

  • Cancer Treatment : Its ability to degrade oncoproteins positions it as a promising agent in cancer therapy.
  • Neuroprotection : Studies have shown that derivatives of thalidomide can inhibit cholinesterase activity and possess antioxidant properties, indicating potential neuroprotective effects against neurodegenerative diseases .
  • Anti-inflammatory Effects : The compound's modulation of pro-inflammatory cytokines suggests utility in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its analogs:

  • Inhibition of Cholinesterase Activity : A hybrid compound derived from thalidomide showed an IC50 value of 3.15 μM against acetylcholinesterase (AChE), indicating potential use in treating Alzheimer's disease by enhancing cholinergic signaling .
  • Neuroinflammation Studies : In vivo studies demonstrated that thalidomide derivatives significantly reduced levels of inflammatory markers such as iNOS and IL-1β after exposure to lipopolysaccharides (LPS), suggesting their role in managing neuroinflammatory responses .
  • Targeted Degradation Research : Investigations into the binding affinity of this compound to cereblon revealed significant insights into its mechanism, underscoring its potential in developing targeted therapies for various cancers.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural DifferencesUnique Features
Thalidomide-O-amido-PEG3-C2-NH2Different linker lengthPotentially altered pharmacokinetics
Pomalidomide-PEG4-Ph-NH2Different ligand and linkerDistinct therapeutic profiles
Thalidomide-O-amido-PEG-C2-NH2Different linker configurationVaries in solubility and reactivity

This compound stands out due to its specific amido linker structure, which may enhance binding properties and degradation efficiency compared to other compounds.

Properties

Molecular Formula

C17H19N5O5

Molecular Weight

373.4 g/mol

IUPAC Name

N-(2-aminoethyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide

InChI

InChI=1S/C17H19N5O5/c18-6-7-19-13(24)8-20-10-3-1-2-9-14(10)17(27)22(16(9)26)11-4-5-12(23)21-15(11)25/h1-3,11,20H,4-8,18H2,(H,19,24)(H,21,23,25)

InChI Key

ICFVWGDJVQUIGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCN

Origin of Product

United States

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